molecular formula C13H20N4O2 B1679301 Pentifylline CAS No. 1028-33-7

Pentifylline

Cat. No.: B1679301
CAS No.: 1028-33-7
M. Wt: 264.32 g/mol
InChI Key: MRWQRJMESRRJJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentifylline, also known as oxthis compound, is a xanthine derivative used primarily as a vasodilator. It is commonly employed in the treatment of muscle pain in individuals with peripheral artery disease. The compound is known for its ability to improve blood flow by decreasing blood viscosity and enhancing erythrocyte flexibility .

Scientific Research Applications

Pentifylline has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Pentifylline, also known as oxthis compound, is a xanthine derivative . Its primary targets are phosphodiesterase, TNF , and leukotriene . These targets play crucial roles in blood rheology, inflammation, and innate immunity .

Mode of Action

This compound acts as a competitive nonselective phosphodiesterase inhibitor . It raises intracellular cAMP, activates PKA, inhibits TNF and leukotriene synthesis, and reduces inflammation and innate immunity . It also improves the flow properties of blood by decreasing its viscosity . In patients with chronic peripheral arterial disease, this increases blood flow to the affected microcirculation and enhances tissue oxygenation .

Biochemical Pathways

This compound affects several biochemical pathways. It increases red blood cell deformability, reduces blood viscosity, and decreases the potential for platelet aggregation and thrombus formation . These effects may be due to inhibition of phosphodiesterase and an increase in intracellular levels of cyclic AMP, decreased plasma fibrinogen levels, and the inhibition of platelet aggregation .

Pharmacokinetics

This compound is rapidly and extensively absorbed at all doses . Peak plasma concentrations of this compound occur between 0.29 and 0.41 hours after dosing . Its metabolites, a secondary alcohol and two homologous carboxylic acids, show tmax values from 0.72 to 1.15 hours . This compound given as a single 100 mg intravenous infusion has a clearance of 3.62 ± 0.75 L/h/kg in healthy subjects, which decreased to 1.44 ± 0.46 L/h/kg in cirrhotic patients .

Result of Action

The molecular and cellular effects of this compound’s action include increased erythrocyte flexibility, decreased neutrophil adhesion and activation, and lowered blood viscosity . These changes improve blood flow, particularly to ischemic areas, and enhance tissue oxygenation .

Action Environment

Environmental factors such as oxygen or nutrient-deprived environments can influence the action, efficacy, and stability of this compound . In such conditions, proangiogenic factors such as VEGFs, FGF-2, PDGF, TNF-α, and IL-6, as well as stem cell factors (SCF) are released, activating the surrounding endothelial cells and triggering different cascading pathways .

Safety and Hazards

Common side effects of pentoxifylline include belching, bloating, stomach discomfort or upset, nausea, vomiting, indigestion, dizziness, and flushing . Serious side effects include chest pain, fast/irregular heartbeat, easy bruising/bleeding, and signs of stomach bleeding .

Future Directions

Pentoxifylline has been investigated for its possible use in diverse conditions, including osteoradionecrosis, diabetic kidney disease, and generally any condition associated with fibrosis . More recently, it has been suggested as a possible treatment for COVID-19-induced pulmonary complications due to its ability to regulate the production of inflammatory cytokines .

Biochemical Analysis

Biochemical Properties

Pentifylline plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits phosphodiesterase, leading to increased levels of cAMP within cells. This elevation in cAMP activates PKA, which in turn inhibits TNF and leukotriene synthesis, reducing inflammation and innate immunity . This compound also interacts with erythrocytes, enhancing their flexibility and reducing blood viscosity .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It improves red blood cell deformability, reduces blood viscosity, and decreases platelet aggregation . Additionally, this compound has anti-inflammatory effects on neutrophils and macrophages, which can slow the progression of atherosclerosis and stabilize plaque . It also enhances cerebral blood flow and improves prognosis in congestive heart failure .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting phosphodiesterase, which raises intracellular cAMP levels. This activation of PKA leads to the inhibition of TNF and leukotriene synthesis, reducing inflammation . This compound also decreases neutrophil adhesion and activation, contributing to its anti-inflammatory properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to decrease blood and plasma viscosity, lower plasma fibrinogen, and promote fibrinolysis . These effects are mediated by this compound metabolites, which play a role in its anti-inflammatory properties . Long-term studies have shown that this compound can improve outcomes in vascular events and aid in diabetes control .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that a dosage of 25 mg/kg twice daily resulted in positive clinical responses in dogs . Higher doses can lead to adverse effects such as vomiting, diarrhea, and increased heart rate . It is important to monitor the dosage to avoid toxic effects.

Metabolic Pathways

This compound is metabolized in the liver and via erythrocytes. Its primary metabolites are active and contribute to its therapeutic effects . The metabolic pathways involve the inhibition of phosphodiesterase, leading to increased cAMP levels and activation of PKA . This results in the inhibition of TNF and leukotriene synthesis, reducing inflammation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is approximately 45% bound to erythrocyte membranes and has a volume of distribution of 4.15 ± 0.85 following a single intravenous 100 mg dose in healthy subjects . This compound’s distribution is influenced by its binding to erythrocyte membranes and its ability to enhance red blood cell deformability .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it exerts its effects on phosphodiesterase inhibition and cAMP elevation . It does not appear to target specific organelles but rather acts throughout the cell to modulate various biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentifylline can be synthesized through the reaction of theobromine with an alkali in an organic solvent. A halogenated reagent is slowly added to the reaction system under controlled temperature conditions. After the reaction, the solution is filtered, and the pH is adjusted to 10-11 using an alkali liquor. The organic phase is then extracted, washed with water, dried, concentrated, and purified to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is often produced in extended-release tablet formulations. The process involves the addition of hydroxypropyl methylcellulose (HPMC) to a granulating solution of polyethylene glycol (PEG) 6000. The granules are then compressed into tablets, and their swelling and dissolution profiles are determined to ensure proper release rates .

Chemical Reactions Analysis

Types of Reactions: Pentifylline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary products formed from these reactions include various metabolites and derivatives of this compound, which may have different pharmacological properties .

Comparison with Similar Compounds

    Theophylline: Another xanthine derivative used primarily for its bronchodilator effects.

    Caffeine: A well-known stimulant that also belongs to the xanthine family.

    Aminophylline: A compound similar to theophylline, used in the treatment of respiratory diseases.

Uniqueness of Pentifylline: this compound is unique in its ability to improve blood flow and reduce blood viscosity, making it particularly effective in treating peripheral artery disease and related conditions. Unlike other xanthine derivatives, this compound has significant anti-inflammatory properties, which contribute to its wide range of medical applications .

Properties

IUPAC Name

1-hexyl-3,7-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-4-5-6-7-8-17-12(18)10-11(14-9-15(10)2)16(3)13(17)19/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWQRJMESRRJJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057609
Record name Pentifylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1028-33-7
Record name Pentifylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1028-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentifylline [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001028337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentifylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13634
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pentifylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentifylline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.584
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTIFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBM1C4K26S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentifylline
Reactant of Route 2
Reactant of Route 2
Pentifylline
Reactant of Route 3
Reactant of Route 3
Pentifylline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Pentifylline
Reactant of Route 5
Reactant of Route 5
Pentifylline
Reactant of Route 6
Reactant of Route 6
Pentifylline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.